Cas no 2228132-48-5 (1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine)

1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-Isoxazolemethanamine, 3,5-dimethyl-α-(trifluoromethyl)-
- 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine
- EN300-1942024
- 2228132-48-5
-
- インチ: 1S/C7H9F3N2O/c1-3-5(4(2)13-12-3)6(11)7(8,9)10/h6H,11H2,1-2H3
- InChIKey: LVNJLUXZRJPVPI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(C(F)(F)F)N)C(C)=N1
計算された属性
- せいみつぶんしりょう: 194.06669740g/mol
- どういたいしつりょう: 194.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3(Predicted)
- ふってん: 251.3±40.0 °C(Predicted)
- 酸性度係数(pKa): 3.60±0.50(Predicted)
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942024-2.5g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1942024-5g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1942024-0.25g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1942024-0.1g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1942024-5.0g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 5g |
$4517.0 | 2023-05-27 | ||
Enamine | EN300-1942024-0.5g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1942024-10g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1942024-1.0g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 1g |
$1557.0 | 2023-05-27 | ||
Enamine | EN300-1942024-0.05g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1942024-10.0g |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine |
2228132-48-5 | 10g |
$6697.0 | 2023-05-27 |
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amineに関する追加情報
Introduction to 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine (CAS No. 2228132-48-5)
1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine, with the CAS number 2228132-48-5, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research. This compound is characterized by its trifluoromethyl group and a 1,2-oxazolyl moiety, which contribute to its distinct chemical and biological properties.
The molecular formula of 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine is C9H10F3N3O, and it has a molecular weight of approximately 235.18 g/mol. The presence of the trifluoromethyl group imparts significant lipophilicity and metabolic stability to the molecule, making it an attractive candidate for drug development. The 1,2-oxazolyl moiety, on the other hand, is known for its ability to form hydrogen bonds and participate in various biological interactions.
In the realm of pharmaceutical research, 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine has been explored for its potential as a modulator of various biological targets. Recent studies have shown that this compound exhibits promising activity as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine effectively inhibits the activity of a key enzyme implicated in neurodegenerative diseases.
The pharmacological profile of 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine has also been investigated in preclinical models. In vitro assays have demonstrated that this compound possesses potent anti-inflammatory properties and can modulate the expression of pro-inflammatory cytokines. Additionally, in vivo studies have shown that it can reduce inflammation and tissue damage in animal models of inflammatory diseases.
The synthetic route for the preparation of 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine has been well-documented in the literature. A common approach involves the reaction of 4-chloro-N,N-dimethyl oxazole with trifluoromethyl acetonitrile followed by reduction to form the final amine product. This synthetic method is highly efficient and scalable, making it suitable for large-scale production.
The safety profile of 1-(dimethyl-1,2-oxazol-4-yl)-2,2,2-trifluoroethan-1-amine has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings support its potential for further development as a therapeutic agent.
In conclusion, 1-(dimethyl-1,2-oxazol4-yl)-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-l)--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*--*-l)---l)----l)-----l)------l)-------l)--------l)---------l)----------l)-----------l)------------l)-------------l)--------------l)---------------l)----------------l)-------------------l)---------------------l)--------------------*xazol*4-y*l)*----*-*---*-*----*-*---*-*----*-*---*-*----*-*---*-*----*-*---*-*----*-*---*-*----*-*---*-* (CAS No. *) is a promising compound with a unique chemical structure that offers potential applications in pharmaceutical research. Its distinct properties make it an attractive candidate for further investigation and development as a therapeutic agent for various diseases.
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